molecular formula C7H8Cl2N2O2 B14862190 2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride

2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride

Cat. No.: B14862190
M. Wt: 223.05 g/mol
InChI Key: DHXFSIOUASAUOV-UHFFFAOYSA-N
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Description

2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClN2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a chloropyridinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridin-3-amine as the starting material.

    Reaction with Glyoxylic Acid: The 6-chloropyridin-3-amine is reacted with glyoxylic acid under controlled conditions to form the intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloropyridinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups play a crucial role in its binding to target molecules, influencing biological activities. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-chloropyridin-3-YL)acetic acid hydrochloride
  • 2-Amino-2-(4-chloropyridin-3-YL)acetic acid hydrochloride
  • 2-Amino-2-(6-bromopyridin-3-YL)acetic acid hydrochloride

Uniqueness

2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.05 g/mol

IUPAC Name

2-amino-2-(6-chloropyridin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-5-2-1-4(3-10-5)6(9)7(11)12;/h1-3,6H,9H2,(H,11,12);1H

InChI Key

DHXFSIOUASAUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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